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Compound of Interest

3-Fluoro-2-methoxyphenylboronic
Compound Name: o
aci

cat. No.: B1358128

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Fluoro-2-methoxyphenylboronic acid (C7HsBFOs), a key building block in medicinal
chemistry and materials science. Due to the limited availability of published, experimentally-
derived spectra for this specific compound, this document presents a detailed analysis based
on predicted values derived from spectroscopic data of analogous compounds and established
principles of NMR, IR, and MS.

Chemical Structure and Properties

e |[UPAC Name: (3-Fluoro-2-methoxyphenyl)boronic acid

Molecular Formula: C7HsBFOs

Molecular Weight: 169.95 g/mol [1]

CAS Number: 762287-59-2[1]

Physical Form: Solid[1]

Predicted Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1358128?utm_src=pdf-interest
https://www.benchchem.com/product/b1358128?utm_src=pdf-body
https://www.benchchem.com/product/b1358128?utm_src=pdf-body
https://cymitquimica.com/products/10-F225387/762287-59-2/3-fluoro-2-methoxyphenylboronic-acid/
https://cymitquimica.com/products/10-F225387/762287-59-2/3-fluoro-2-methoxyphenylboronic-acid/
https://cymitquimica.com/products/10-F225387/762287-59-2/3-fluoro-2-methoxyphenylboronic-acid/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The following tables summarize the predicted spectroscopic data for 3-Fluoro-2-
methoxyphenylboronic acid. These predictions are based on the analysis of structurally
similar compounds, including various isomers of fluoro-methoxyphenylboronic acid and
methoxyphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (Solvent: DMSO-ds)

Chemical Shift L. . .
Multiplicity Integration Assignment Notes

(3, ppm)
Chemical shift
can be variable
and the peak

~7.8-82 brs 2H B(OH)2
may be broad;
exchangeable
with D20.

~73-75 m 1H Ar-H

~7.0-7.2 m 2H Ar-H

~3.8-4.0 s 3H -OCHs

Table 2: Predicted 3C NMR Data (Solvent: DMSO-ds)
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Chemical Shift (6, ppm) Assignment Notes

~ 155 - 160 (d) C-F Doublet due to C-F coupling.

~ 145 - 150 C-OCHs

~130-135 Ar-CH

~120-125 Ar-CH

~115-120 (d) Ar-CH Doublet due to C-F coupling.

110115 C-B(OH), Carbon attached to boron;
peak may be broad.

~55-60 -OCHs

Table 3; Predicted °F and B NMR Data

Chemical Shift (9,

Nucleus

ppm)

Multiplicity

Notes

19F ~-110to -140 m

Referenced to CFCls.
The exact shift is
sensitive to the
electronic

environment.

1B ~28-33 brs

Referenced to
BFs-OEt2. The peak is
expected to be broad
due to the
quadrupolar nature of

the boron nucleus.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3200 - 3600 Strong, Broad O-H stretch (from B(OH)z2)

2850 - 3000 Medium C-H stretch (aromatic and
methyl)

1600 - 1620 Medium C=C stretch (aromatic)

1450 - 1500 Medium C=C stretch (aromatic)

1320 - 1380 Strong B-O stretch

1250 - 1300 Strong C-O stretch (aryl ether)

1000 - 1100 Strong C-F stretch

650 - 750 Medium B-C stretch

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity Assignment

170 High [M]* (Molecular ion)

152 Medium [M - H20]*

124 Medium [M - H20 - COJ*

96 Medium [M - Hz20 - CO - B(OH)z]*

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-2-
methoxyphenylboronic acid in a suitable deuterated solvent (e.g., DMSO-ds, CDCls, or
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Methanol-d4) in an NMR tube. The choice of solvent can affect the chemical shifts.

e 1H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. The spectral
width should be sufficient to cover the aromatic and aliphatic regions.

e 13C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to
obtain singlets for all carbon signals. A sufficient number of scans should be acquired to
achieve a good signal-to-noise ratio.

e 19F NMR: Acquire the fluorine NMR spectrum. A standard one-pulse experiment is typically
sufficient. The chemical shifts are referenced to an external standard, commonly CFCls.

e 1B NMR: Acquire the boron NMR spectrum. Due to the quadrupolar nature of the boron
nucleus, the signals are often broad. A wider spectral width may be necessary.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount
of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent
disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,
depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

o Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the
spectrum over the range of 4000-400 cm~1. A background spectrum of the empty sample
holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid sample, this can be done using a direct insertion probe.

 lonization: lonize the sample using a suitable technique, such as Electron lonization (EI) or
Electrospray lonization (ESI). El is a common method for small organic molecules and often
results in fragmentation, providing structural information.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a
mass analyzer (e.g., quadrupole, time-of-flight).
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o Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 3-Fluoro-2-methoxyphenylboronic acid.

Sample Preparation

3-Fluoro-2-methoxyphenylboronic acid

'
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a valuable resource for researchers utilizing 3-Fluoro-2-
methoxyphenylboronic acid, providing a foundational understanding of its expected
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spectroscopic properties. For definitive structural confirmation, it is always recommended to
acquire experimental data on the specific sample being used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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